

Spectroscopic comparison of (R)- and (S)-5,7-Difluorochroman-4-ol

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Compound of Interest

Compound Name: (R)-5,7-Difluorochroman-4-ol

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A Spectroscopic Comparison of (R)- and (S)-5,7-Difluorochroman-4-ol: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-5,7-Difluorochroman-4-ol, crucial intermediates in the synthesis of various pharmaceuticals. The following sections present a summary of their spectroscopic properties, detailed experimental protocols for obtaining the data, and a workflow for their analysis. As enantiomers, (R)- and (S)-5,7-Difluorochroman-4-ol exhibit identical spectroscopic behavior in achiral environments. Therefore, the primary differentiating characteristic is their optical rotation. The data presented below is representative of either enantiomer unless specified otherwise.

Data Presentation

The quantitative spectroscopic data for 5,7-Difluorochroman-4-ol is summarized in the tables below.

Table 1: ^1H NMR Spectroscopic Data of 5,7-Difluorochroman-4-ol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|---------------------|
| 6.88-6.93 | m | Aromatic H | |
| 6.82-6.84 | m | Aromatic H | |
| 4.57 | t | 6.0 | O-CH ₂ |
| 2.77 | t | 6.0 | CH ₂ -Ar |

Solvent: DMSO-d₆, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data of 5,7-Difluorochroman-4-ol

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------|
| 188.6 | C=O (precursor) |
| 166.2 (J = 264.1 Hz) | C-F |
| 164.2 | C-F |
| 162.7 (J = 256.7 Hz) | C-F |
| 109.0 | Aromatic C |
| 101.6 | Aromatic C |
| 98.8 | Aromatic C |
| 67.6 | O-CH ₂ |
| 38.2 | CH ₂ -Ar |

Solvent: DMSO-d₆, Frequency: 151 MHz. Note: Data for the precursor 5,7-difluorochroman-4-one is included for reference.

Table 3: Mass Spectrometry Data of 5,7-Difluorochroman-4-ol

| m/z | Interpretation |
|--------|----------------------------------|
| 186.16 | [M] ⁺ (Molecular Ion) |

Method: High-Resolution Mass Spectrometry (HRMS) can be used to confirm the molecular formula, C₉H₈F₂O₂.[\[1\]](#)

Table 4: Infrared (IR) Spectroscopy Data of 5,7-Difluorochroman-4-ol

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|-------------------------|
| ~3400 (broad) | O-H stretch |
| ~2900 | C-H stretch (aliphatic) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1200 | C-O stretch |
| ~1100 | C-F stretch |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean 5 mm NMR tube.
- **Instrument Setup:** The NMR spectra are recorded on a spectrometer operating at a frequency of 600 MHz for ¹H NMR and 151 MHz for ¹³C NMR.
- **Data Acquisition:** For ¹H NMR, a standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse program is employed.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the

residual solvent peak.

Mass Spectrometry (MS)

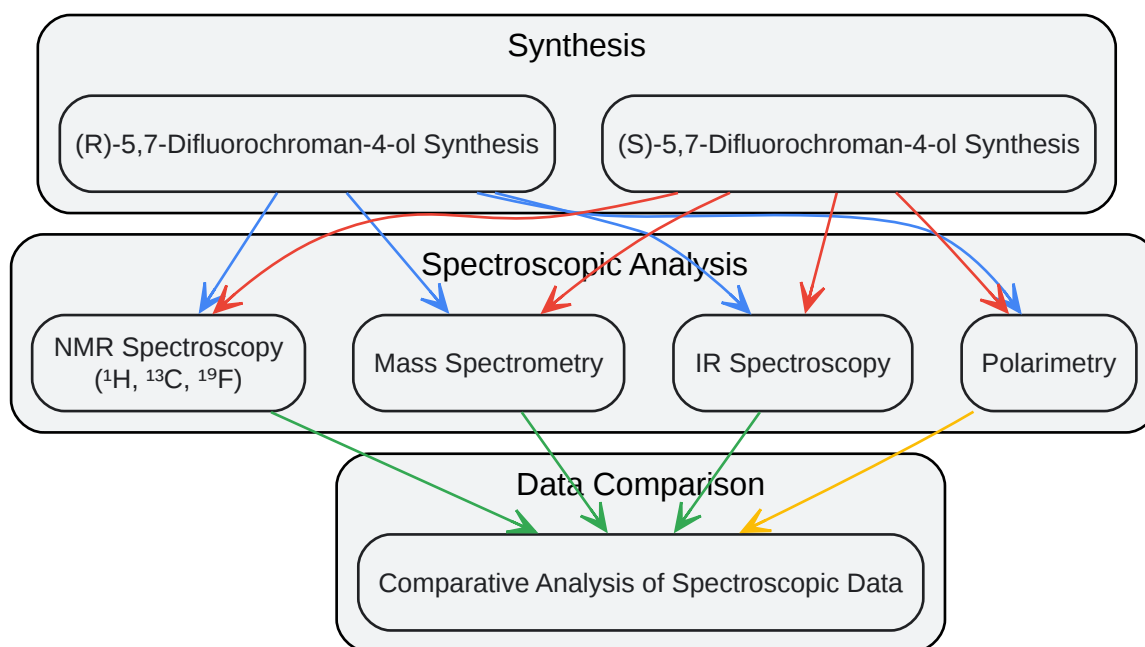
- **Sample Preparation:** Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** A high-resolution mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.
- **Data Acquisition:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
- **Data Analysis:** The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- **Instrumentation:** An FTIR spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with a sufficient number of scans to obtain a high-quality spectrum.
- **Data Analysis:** The characteristic absorption bands are identified and assigned to the corresponding functional groups in the molecule.

Visualization

The following diagram illustrates the general workflow for the spectroscopic comparison of the (R)- and (S)-enantiomers of 5,7-Difluorochroman-4-ol.



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Caption: Experimental workflow for spectroscopic comparison.

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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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